molecular formula C16H11ClN6OS2 B2804017 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 893914-39-1

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2804017
CAS RN: 893914-39-1
M. Wt: 402.88
InChI Key: DPBJFQXEZQEMQM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis procedure of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a related compound, has been reported in the literature .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrazolopyrimidine derivatives have been reported to encompass pharmacological potential as antiviral, antimicrobial, and antitumor agents .

Scientific Research Applications

Synthesis and Antitumor Evaluation

Researchers have synthesized and evaluated a new series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to the specified chemical, for their antitumor activities. These compounds were assessed against human breast adenocarcinoma cell lines, revealing mild to moderate antitumor activities compared to the reference drug, doxorubicin. Among these, specific derivatives showed promising activities, indicating their potential for further development as anticancer agents (El-Morsy et al., 2017).

Antimicrobial Activity

The synthesis of new heterocycles incorporating pyrazolo[3,4-d]pyrimidine and other moieties has been explored for their antimicrobial properties. These compounds have been evaluated against a variety of microbial strains, showing significant antimicrobial activity. This research highlights the potential of such derivatives in developing new antimicrobial agents (Bondock et al., 2008).

Novel Derivatives as Anticancer and Antimicrobial Agents

Further studies have synthesized novel pyrazole derivatives with variations in their structure, including oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives. These compounds have been characterized and evaluated for their in vitro antimicrobial and anticancer activity. Some derivatives exhibited higher anticancer activity than the reference drug, doxorubicin, as well as good to excellent antimicrobial activity, indicating their dual functional potential (Hafez et al., 2016).

Future Directions

The future research directions could involve further exploration of the biological and pharmacological activities of this compound and its derivatives. Given the reported activities of related compounds, this compound may have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6OS2/c17-10-1-3-11(4-2-10)23-14-12(7-21-23)15(20-9-19-14)26-8-13(24)22-16-18-5-6-25-16/h1-7,9H,8H2,(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBJFQXEZQEMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

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